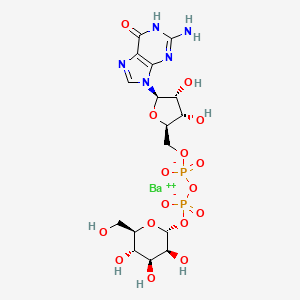
GUanosine 5-(trihydrogen diphosphate), P-alpha-D-mannopyranosyl ester, xbarium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanosine 5-(trihydrogen diphosphate), P-alpha-D-mannopyranosyl ester, xbarium salt is a complex organic compound that plays a significant role in various biochemical processes. It is a derivative of guanosine diphosphate (GDP) and is often used in research related to nucleotide sugars and glycosylation processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of guanosine 5-(trihydrogen diphosphate), P-alpha-D-mannopyranosyl ester, xbarium salt typically involves the phosphorylation of guanosine followed by the esterification with alpha-D-mannopyranosyl. The reaction conditions often require the presence of specific catalysts and controlled pH levels to ensure the correct formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using automated reactors. The process includes the precise control of temperature, pH, and reaction time to maximize yield and purity. The final product is usually purified through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Guanosine 5-(trihydrogen diphosphate), P-alpha-D-mannopyranosyl ester, xbarium salt can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an aqueous or alcoholic solution.
Substitution: Nucleophiles like hydroxide ions in a basic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield guanosine 5-(trihydrogen diphosphate), P-alpha-D-mannopyranosyl ester with additional oxygen-containing functional groups.
Wissenschaftliche Forschungsanwendungen
Guanosine 5-(trihydrogen diphosphate), P-alpha-D-mannopyranosyl ester, xbarium salt is widely used in scientific research, particularly in the fields of:
Chemistry: As a reagent in the synthesis of nucleotide sugars.
Biology: In studies related to glycosylation and cellular signaling pathways.
Medicine: As a potential therapeutic agent in the treatment of diseases related to glycosylation defects.
Industry: In the production of biopharmaceuticals and diagnostic reagents.
Wirkmechanismus
The compound exerts its effects by participating in glycosylation processes, where it acts as a donor of mannose residues. It interacts with specific enzymes, such as glycosyltransferases, to facilitate the transfer of mannose to target molecules. This process is crucial for the proper functioning of various cellular pathways, including protein folding and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Guanosine 5’-diphosphate (GDP): A precursor to guanosine 5-(trihydrogen diphosphate), P-alpha-D-mannopyranosyl ester.
Guanosine 5’-triphosphate (GTP): Another nucleotide involved in cellular signaling.
GDP-mannose: A similar compound that also participates in glycosylation processes.
Uniqueness
Guanosine 5-(trihydrogen diphosphate), P-alpha-D-mannopyranosyl ester, xbarium salt is unique due to its specific ester linkage with alpha-D-mannopyranosyl, which makes it particularly useful in studies related to mannose metabolism and glycosylation.
This compound’s unique structure and properties make it a valuable tool in various scientific research applications, contributing to our understanding of complex biochemical processes.
Eigenschaften
Molekularformel |
C16H23BaN5O16P2 |
|---|---|
Molekulargewicht |
740.7 g/mol |
IUPAC-Name |
[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;barium(2+) |
InChI |
InChI=1S/C16H25N5O16P2.Ba/c17-16-19-12-6(13(28)20-16)18-3-21(12)14-10(26)8(24)5(34-14)2-33-38(29,30)37-39(31,32)36-15-11(27)9(25)7(23)4(1-22)35-15;/h3-5,7-11,14-15,22-27H,1-2H2,(H,29,30)(H,31,32)(H3,17,19,20,28);/q;+2/p-2/t4-,5-,7-,8-,9+,10-,11+,14-,15-;/m1./s1 |
InChI-Schlüssel |
WJKFJPIRDHGTRH-IERNEBSOSA-L |
Isomerische SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)N=C(NC2=O)N.[Ba+2] |
Kanonische SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OC4C(C(C(C(O4)CO)O)O)O)O)O)N=C(NC2=O)N.[Ba+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


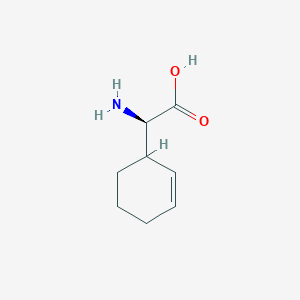
![2-{[1-(3-Chloro-4-fluorophenyl)ethyl]amino}ethan-1-ol](/img/structure/B15278026.png)

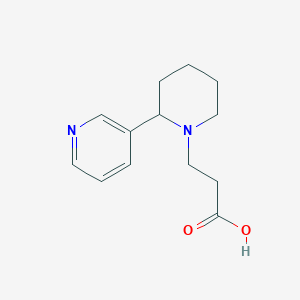
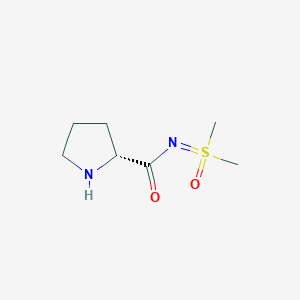
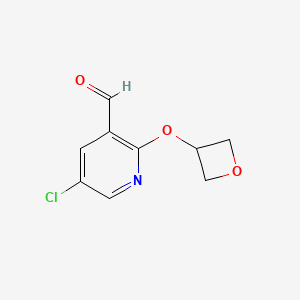

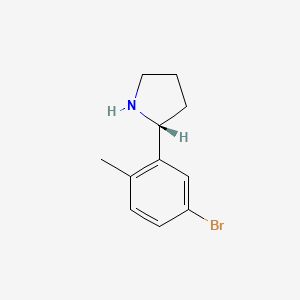
![2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-8-carboxylic acid](/img/structure/B15278068.png)
![2-Benzyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B15278070.png)
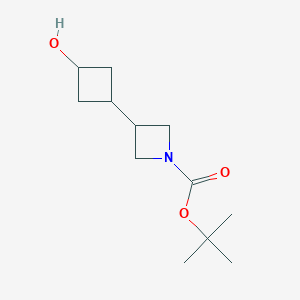
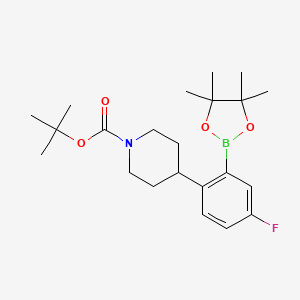
![5-[Methyl(prop-2-yn-1-yl)amino]pyridine-2-carboxylic acid](/img/structure/B15278108.png)
![2-(Pentan-3-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15278116.png)
